(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride
Overview
Description
(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, also known as DMPA-HCl, is a synthetic compound used in a variety of scientific applications. It is a white, crystalline powder with a molecular weight of 216.71 g/mol and a melting point of 89-90°C. DMPA-HCl is a versatile compound with a wide range of applications, from biochemical research to clinical applications.
Scientific Research Applications
Synthesis and Characterization of Chemical Compounds
Asymmetric Synthesis
The synthesis of key intermediates for antibiotic development involves complex chemical processes, demonstrating the role of specialized amines in the synthesis of pharmaceutical compounds (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Electrophilicity-Nucleophilicity Relations
The study of phenyl cations probes electrophilicity and nucleophilicity relations, indicating the importance of understanding chemical reactivity for the development of new reactions (Dichiarante, Fagnoni, & Albini, 2008).
Library of Compounds
The generation of structurally diverse libraries through alkylation and ring closure reactions showcases the potential for creating a wide range of chemical entities for various applications (Roman, 2013).
Fluorescence Enhancement
The study on fluorescence enhancement by N-phenyl substitutions explores the effects of chemical modifications on the optical properties of compounds, relevant for materials science and sensor development (Yang, Chiou, & Liau, 2002).
Applications in Polymer Science and Surface Modification
Prodrug Carriers
Research on oxidized cellulose as a macromolecular prodrug carrier indicates the use of chemical modifications to improve drug delivery systems (Zhu, Kumar, & Banker, 2001).
Polymer Modification
The functional modification of poly vinyl alcohol/acrylic acid hydrogels through amine compounds demonstrates the versatility of chemical modifications in tailoring the properties of polymeric materials for specific applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
4-methyl-4-phenylpentan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(13)9-12(2,3)11-7-5-4-6-8-11;/h4-8,10H,9,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMCIRNFJXUNLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.